![molecular formula C12H12BrF2NO2 B2426907 6-(5-溴呋喃-2-羰基)-1,1-二氟-6-氮杂螺[2.5]辛烷 CAS No. 2097861-45-3](/img/structure/B2426907.png)

6-(5-溴呋喃-2-羰基)-1,1-二氟-6-氮杂螺[2.5]辛烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

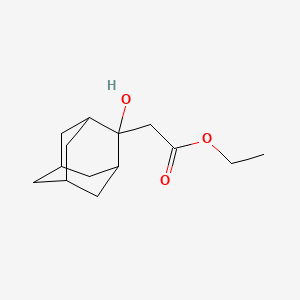

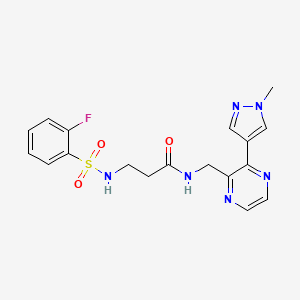

The compound “6-(5-Bromofuran-2-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane” is a complex organic molecule. It contains a bromofuran moiety, which is a heterocyclic compound consisting of a fused furan and benzene ring with a bromine atom attached . The compound also features a spiro[2.5]octane structure, which is a bicyclic system of two rings sharing a single atom .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and a bicyclic system. The bromofuran moiety contributes to the aromaticity of the molecule, while the spiro[2.5]octane structure introduces steric hindrance and influences the molecule’s conformation .科学研究应用

杂环化合物的合成

研究表明,使用螺环中间体可以合成各种杂环化合物,这对于开发药物和材料科学应用非常有价值。例如,在杂环化合物合成中使用二甲基-4,8-二氧螺[2.5]辛烷-1,1,2,2-四腈展示了创建复杂分子的潜力,这些分子可以用作药物开发或材料合成的构建块 (Kayukova 等,1998)。

天然产物中的螺环核心结构

与查询化学物质概念类似的螺环化合物在合成天然产物类似物和生物活性分子中起着至关重要的作用。例如,从 3-乙氧羰基四氢呋喃-2-酮高效合成含三唑的螺二内酯突显了螺环中间体在创建具有潜在生物活性的多功能分子中的效用 (Ghochikyan 等,2016)。

未来方向

The future directions for this compound could involve further exploration of its potential biological activities, given the interesting activities observed for similar compounds . Additionally, the development of more efficient and sustainable synthetic routes for this and similar compounds could be a valuable area of research .

作用机制

Target of Action

The primary target of 6-(5-Bromofuran-2-carbonyl)-1,1-difluoro-6-azaspiro[2A structurally similar compound, cb7993113, has been identified as a competitive antagonist of the aryl hydrocarbon receptor (ahr) .

Mode of Action

Based on the information about the structurally similar compound, cb7993113, it can be inferred that it might act as a competitive antagonist, preventing the activation of ahr by other ligands .

Biochemical Pathways

The ahr, which is the target of the structurally similar compound, cb7993113, is known to be involved in various biochemical pathways, including those related to xenobiotic metabolism .

Result of Action

As a potential ahr antagonist, it could potentially prevent the nuclear translocation and subsequent gene transcription induced by ahr activation .

属性

IUPAC Name |

(5-bromofuran-2-yl)-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrF2NO2/c13-9-2-1-8(18-9)10(17)16-5-3-11(4-6-16)7-12(11,14)15/h1-2H,3-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPUFMJPTFRXTNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CC2(F)F)C(=O)C3=CC=C(O3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrF2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(3-fluorophenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2426824.png)

![[(2S,5R)-5-Benzyloxolan-2-yl]methanamine](/img/structure/B2426829.png)

![Methyl 2-[4,5-dimethoxy-2-[(6-methyl-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]phenyl]acetate](/img/structure/B2426832.png)

![1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)benzimidazole](/img/structure/B2426833.png)

![3-(4-ethylphenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2426843.png)